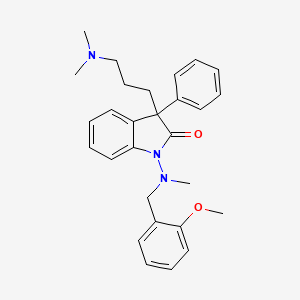
Bis(dichloromethyl)sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[(dichloromethyl)sulfonyl]methane is an organochlorine compound characterized by the presence of two chlorine atoms and a sulfonyl group attached to a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro[(dichloromethyl)sulfonyl]methane can be synthesized through the chlorination of methane or chloromethane with chlorine gas at high temperatures (400–500°C). This process involves a series of reactions that produce progressively more chlorinated products . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dichloro[(dichloromethyl)sulfonyl]methane typically involves large-scale chlorination processes. The chlorination of methane or chloromethane is carried out in reactors designed to handle high temperatures and corrosive gases. The resulting mixture of chlorinated products is then separated by distillation to isolate dichloro[(dichloromethyl)sulfonyl]methane .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro[(dichloromethyl)sulfonyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of dichloro[(dichloromethyl)sulfonyl]methane .
Aplicaciones Científicas De Investigación
Dichloro[(dichloromethyl)sulfonyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of aromatic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies involving sulfonylation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of dichloro[(dichloromethyl)sulfonyl]methane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms and the sulfonyl group make the compound highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, which is the basis for its use in organic synthesis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dichloro[(dichloromethyl)sulfonyl]methane include:
Dichloromethane: A widely used solvent with similar chlorinated structure but without the sulfonyl group.
Dichloromethyl methyl ether: Another chlorinated compound used in organic synthesis, particularly in formylation reactions.
Uniqueness
Dichloro[(dichloromethyl)sulfonyl]methane is unique due to the presence of both chlorine atoms and a sulfonyl group, which confer distinct reactivity and chemical properties. This combination makes it particularly useful in specific synthetic applications where both chlorination and sulfonylation are required .
Propiedades
Número CAS |
86013-22-1 |
|---|---|
Fórmula molecular |
C2H2Cl4O2S |
Peso molecular |
231.9 g/mol |
Nombre IUPAC |
dichloro(dichloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1(4)9(7,8)2(5)6/h1-2H |
Clave InChI |
KTIDLZJZARSLET-UHFFFAOYSA-N |
SMILES canónico |
C(S(=O)(=O)C(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)


![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)

![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)
![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)

![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
